Nabumetone-d3
説明
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain . It is a prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), following oral administration .
Synthesis Analysis
While specific synthesis details for Nabumetone-d3 were not found, a study discusses the photostability of Nabumetone and a newly synthesized analog. The study aimed to achieve better photostability and a pharmacokinetic profile .Molecular Structure Analysis
Nabumetone-d3 has the molecular formula C15H16O2 . It is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group .Physical And Chemical Properties Analysis
Nabumetone is a white to off-white crystalline substance. It is nonacidic and practically insoluble in water, but soluble in alcohol and most organic solvents . It has an n-octanol:phosphate buffer partition coefficient of 2,400 at pH 7.4 .科学的研究の応用
Photoprotective Topical Delivery System
Scientific Field
Pharmaceutical Sciences - Dermatology
Application Summary
Nabumetone-d3 is utilized in the development of a gel formulation that acts as a photoprotective topical delivery system. This application is significant for enhancing the stability and efficacy of Nabumetone-d3 when exposed to light, which is crucial for maintaining its therapeutic properties upon topical application.
Methods of Application
The method involves creating a microemulsion-based gel that incorporates Nabumetone-d3. Photostability studies are conducted using forced irradiation at a power density of 350 W/m², equivalent to 21 kJ/m² per minute, for up to 300 minutes. The microemulsion-in-gel formulation is designed to improve light stability and provide a sustained release system for skin delivery.
Results
The results indicate a significant increase in photostability for Nabumetone-d3 in the microemulsion-in-gel, with a residual drug amount of 97-98% after exposure to light. This highlights the potential of the designed matrices as delayed drug delivery systems, allowing for lower drug doses and reduced side effects .
Nanogel Formulation for Enhanced Solubility and Dissolution
Scientific Field
Pharmaceutical Technology
Application Summary
Nabumetone-d3’s application in nanogel formulation aims to improve the solubilization and dissolution rate, thereby enhancing its anti-inflammatory activity. This is particularly beneficial for BCS class II drugs like Nabumetone-d3, which have solubility challenges.
Methods of Application
A solid dispersion (SD) approach with Gelucire 50/13 is used to enhance solubility, employing a microwave-induced fusion method. The nanogel is created using the emulsification-diffusion method with biopolymers like chitosan and penetration enhancers like menthol.
Results
The optimized nanogel formulation (F4 batch) demonstrated an in-vitro drug release rate of 96.04% over 270 minutes. The formulation also passed a skin irritation study on Wistar rats, indicating its safety and effectiveness for topical application .
Long-term Safety and Efficacy in Rheumatoid Arthritis
Results
The study provides valuable insights into the long-term use of Nabumetone-d3, although specific quantitative data and statistical analyses are not provided in the search results. Further research would be required to obtain detailed outcomes .
Anti-inflammatory Efficacy in Osteoarthritis
Scientific Field
Clinical Pharmacology - Osteoarthritis
Application Summary
Nabumetone-d3 is studied for its anti-inflammatory efficacy in the treatment of osteoarthritis. It is compared with other NSAIDs for its pain-relieving and inflammation-reducing capabilities.
Methods of Application
Patients with osteoarthritis are administered Nabumetone-d3, and its effects are measured against standard NSAIDs. The dosages used range from 1 to 2g daily, and patient responses are monitored over a set period.
Results
The results suggest that Nabumetone-d3 at the given dosage is comparable with therapeutic dosages of aspirin, diclofenac, ibuprofen, indomethacin, naproxen, and sulindac for the treatment of pain and inflammation associated with osteoarthritis .
Treatment of Acute Soft Tissue Injuries
Scientific Field
Sports Medicine - Injury Treatment
Application Summary
Nabumetone-d3’s application extends to the treatment of acute soft tissue injuries, where its anti-inflammatory properties can aid in reducing pain and swelling, facilitating a quicker recovery.
Methods of Application
The drug is administered to patients with soft tissue injuries, and its effectiveness is assessed through pain scores and swelling reduction measurements over the course of treatment.
Results
While specific quantitative data is not provided, Nabumetone-d3 is reported to be effective in managing pain and inflammation in acute soft tissue injuries, with a tolerability profile similar to other NSAIDs .
Comparative Study for Rheumatoid Arthritis Treatment
Scientific Field
Rheumatology - Rheumatoid Arthritis
Application Summary
Nabumetone-d3 is evaluated for its therapeutic efficacy in rheumatoid arthritis, in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs).
Methods of Application
A comparative study is conducted where Nabumetone-d3 is administered to rheumatoid arthritis patients alongside other NSAIDs. The study measures the drug’s efficacy and safety over a long-term treatment period.
Results
The study monitors the safety and efficacy profile of long-term treatment with Nabumetone-d3 in patients with rheumatoid arthritis, although specific outcomes and statistical analyses are not detailed in the available data .
Safety And Hazards
Nabumetone may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs such as nabumetone may cause ulcers, bleeding, or holes in the stomach or intestine . These problems may develop at any time during treatment, may happen without warning symptoms, and may cause death .
将来の方向性
Nabumetone is usually taken once or twice a day with or without food. It is recommended to take Nabumetone at around the same time every day . The amount of medicine that you take depends on the strength of the medicine .
Relevant Papers A meta-analysis study compared the incidence of severe gastrointestinal (GI) adverse events in patients taking nabumetone in comparison with conventional nonsteroidal anti-inflammatory drugs (NSAIDs) . Another study performed photostability studies on topical formulations containing the anti-inflammatory drug Nabumetone and an analog newly synthesized .
特性
IUPAC Name |
4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676051 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nabumetone-d3 | |
CAS RN |
1216770-08-9 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。